molecular formula C22H20N4O B4042154 2-methyl-7-[[(4-methyl-2-pyridinyl)amino](2-pyridinyl)methyl]-8-quinolinol

2-methyl-7-[[(4-methyl-2-pyridinyl)amino](2-pyridinyl)methyl]-8-quinolinol

Cat. No.: B4042154
M. Wt: 356.4 g/mol
InChI Key: IIWPMNYYCZOWBD-UHFFFAOYSA-N
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Description

WAY-324315 is a chemical compound with the molecular formula C22H20N4O. It is known for its role as an inhibitor of Botulinum Neurotoxin A Light Chain

Preparation Methods

The synthesis of WAY-324315 involves several steps. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

WAY-324315 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert WAY-324315 into reduced forms, which may have different chemical properties.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents such as halogens or alkyl groups.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Research

The compound has been studied for its potential as an antitumor agent . Research indicates that derivatives of quinolinol can inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that similar compounds can effectively target the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancers.

Antimicrobial Activity

Quinolinol derivatives have demonstrated antimicrobial properties against various pathogens. In vitro studies have indicated that 2-Methyl-7-[(4-methyl-2-pyridinyl)aminomethyl]-8-quinolinol exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

Recent research has explored the neuroprotective potential of this compound in models of neurodegenerative diseases. Its ability to modulate oxidative stress and reduce neuronal apoptosis suggests a role in protecting neuronal cells from damage associated with conditions like Alzheimer's disease.

Metal Ion Chelation

The compound's structure allows it to act as a chelator for metal ions, particularly iron and copper. This property has implications in treating conditions related to metal overload, such as hemochromatosis or Wilson's disease.

Case Studies

StudyFocusFindings
Antitumor Activity Evaluated the effects on cancer cell linesShowed significant inhibition of cell growth in breast and prostate cancer models (Source: Journal of Medicinal Chemistry)
Antimicrobial Properties Tested against various bacterial strainsDemonstrated effective inhibition of Staphylococcus aureus and Escherichia coli (Source: International Journal of Antimicrobial Agents)
Neuroprotection Assessed in neuronal cell culturesReduced oxidative stress markers and improved cell viability (Source: Neurobiology of Disease)
Metal Chelation Investigated chelation capacityEffective in reducing free iron levels in cellular models (Source: Journal of Inorganic Biochemistry)

Mechanism of Action

The mechanism of action of WAY-324315 involves its interaction with the Botulinum Neurotoxin A Light Chain. The compound binds to the active site of the neurotoxin, inhibiting its enzymatic activity. This inhibition prevents the neurotoxin from cleaving its target proteins, thereby blocking its toxic effects. The molecular targets and pathways involved in this process are crucial for understanding the compound’s potential therapeutic applications .

Comparison with Similar Compounds

WAY-324315 can be compared with other similar compounds, such as:

Biological Activity

2-Methyl-7-[(4-methyl-2-pyridinyl)aminomethyl]-8-quinolinol, also known as compound 30666, has garnered attention for its diverse biological activities, particularly in the context of cancer research and antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H20N4O
  • Molecular Weight : 356.4 g/mol
  • IUPAC Name : 2-methyl-7-[(4-methylpyridin-2-yl)aminomethyl]quinolin-8-ol
  • SMILES Notation : CC1=CC(=NC=C1)NC(C2=C(C3=C(C=CC(=N3)C)C=C2)O)C4=CC=CC=N4

Anticancer Activity

Compound 30666 has been studied for its effects on various cancer cell lines. Notably:

  • Mechanism of Action : It inhibits enhancer activity in B-cell lymphoma, leading to reduced growth and induction of apoptosis in cancer cells. Specifically, it was found to downregulate MYC levels and alter enhancer RNA expression in Burkitt lymphoma and diffuse large B-cell lymphoma cell lines .
Cell Line Effect Mechanism
Burkitt LymphomaGrowth inhibitionInduction of apoptosis
Diffuse Large B-cell LymphomaDownregulation of MYC levelsInhibition of enhancer activity

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains:

  • Activity Against Gram-positive Bacteria : It targets cell division proteins, showing effective inhibition against strains such as Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values indicate potent antibacterial activity .
Bacterial Strain Inhibition Zone (mm) MIC (mg/mL)
Staphylococcus aureus251 × 10^-6
Klebsiella pneumoniae271 × 10^-5

Study on Cancer Cell Lines

A study published in the European Journal of Pharmacology highlighted the effects of compound 30666 on multiple myeloma and non-Hodgkin lymphoma cell lines. The results showed a statistically significant increase in the sub-G1 phase of the cell cycle, indicating apoptosis induction. The compound's ability to switch enhancers to a poised state suggests potential for therapeutic applications in hematological malignancies .

Antiviral Potential

Research indicates that derivatives of quinolinol compounds exhibit antiviral properties. Specifically, studies have shown that modifications to the quinolinol structure can enhance activity against viruses like H5N1, suggesting a broader application for compound 30666 in antiviral drug development .

Properties

IUPAC Name

2-methyl-7-[[(4-methylpyridin-2-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c1-14-10-12-24-19(13-14)26-21(18-5-3-4-11-23-18)17-9-8-16-7-6-15(2)25-20(16)22(17)27/h3-13,21,27H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWPMNYYCZOWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(C2=C(C3=C(C=CC(=N3)C)C=C2)O)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methyl-7-[[(4-methyl-2-pyridinyl)amino](2-pyridinyl)methyl]-8-quinolinol
Reactant of Route 2
2-methyl-7-[[(4-methyl-2-pyridinyl)amino](2-pyridinyl)methyl]-8-quinolinol
Reactant of Route 3
2-methyl-7-[[(4-methyl-2-pyridinyl)amino](2-pyridinyl)methyl]-8-quinolinol
Reactant of Route 4
2-methyl-7-[[(4-methyl-2-pyridinyl)amino](2-pyridinyl)methyl]-8-quinolinol
Reactant of Route 5
2-methyl-7-[[(4-methyl-2-pyridinyl)amino](2-pyridinyl)methyl]-8-quinolinol
Reactant of Route 6
2-methyl-7-[[(4-methyl-2-pyridinyl)amino](2-pyridinyl)methyl]-8-quinolinol

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